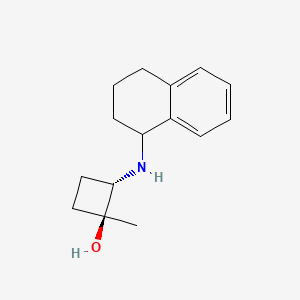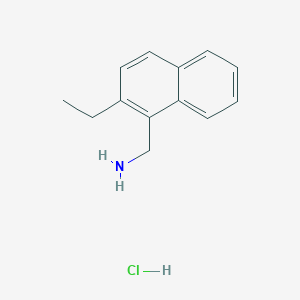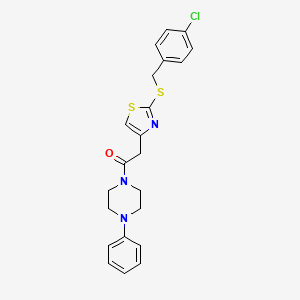![molecular formula C28H26N4O3S B2904135 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 1110989-09-7](/img/no-structure.png)
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase :
- A study synthesized N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Compound 4 in this study emerged as the most potent dual inhibitor of human TS and human DHFR known to date, highlighting the therapeutic potential of such compounds in cancer treatment (Gangjee et al., 2008).
Potential Antitumor Agents :
- Another study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines, designed as TS inhibitors and potential antitumor agents. While none of the compounds inhibited human recombinant TS except for one specific analogue, the research indicates a pathway for developing novel antitumor agents (Gangjee et al., 2004).
Selective Aldose Reductase Inhibitors :
- A 2007 study tested 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives for their inhibitory activity against aldose reductase (ALR2). Compounds in this study showed activity in the micromolar/submicromolar range, indicating their potential as selective ALR2 inhibitors (La Motta et al., 2007).
Synthesis and Antimicrobial Activity :
- Research in 2019 presented the synthesis of novel thienopyrimidine linked rhodanine derivatives. These compounds were tested for their antimicrobial activity, showing significant potency against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Kerru et al., 2019).
Anti-Inflammatory Activity :
- A study from 1998 synthesized and characterized new thiazolo[3,2‐a]pyrimidine derivatives, testing them for anti-inflammatory activity. The research found that certain compounds in this series exhibited potent anti-inflammatory properties (Tozkoparan et al., 1998).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol, which is then coupled with 4-phenoxyphenylacetic acid to form the second intermediate, 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide.", "Starting Materials": [ "2,6-diaminopyridine", "benzaldehyde", "thiourea", "4-phenoxyphenylacetic acid", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine-2-thiol", "a. Mix 2,6-diaminopyridine, benzaldehyde, and thiourea in ethanol and heat under reflux for 24 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Dissolve the solid product in hydrochloric acid and filter to remove any remaining impurities.", "d. Add sodium bicarbonate to the filtrate to neutralize the acid and extract the product with ethyl acetate.", "e. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the first intermediate.", "Step 2: Synthesis of 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide", "a. Mix the first intermediate, 4-phenoxyphenylacetic acid, and sodium hydroxide in ethanol and heat under reflux for 24 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Dissolve the solid product in water and extract with ethyl acetate.", "d. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the final product." ] } | |
Numéro CAS |
1110989-09-7 |
Formule moléculaire |
C28H26N4O3S |
Poids moléculaire |
498.6 |
Nom IUPAC |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C28H26N4O3S/c33-26(29-21-11-13-23(14-12-21)35-22-9-5-2-6-10-22)19-36-28-30-25-15-16-32(18-24(25)27(34)31-28)17-20-7-3-1-4-8-20/h1-14H,15-19H2,(H,29,33)(H,30,31,34) |
Clé InChI |
TUGMBXMQOUYJLY-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate;hydrochloride](/img/structure/B2904052.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2904053.png)


![N-(4-methylbenzyl)-4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B2904057.png)
![N-Phenyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2904059.png)
![N-(4-(benzyloxy)phenyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2904060.png)

![3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2904066.png)

![N-(3-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904068.png)
![3-Tert-butyl-9-methyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2904073.png)
![2-chloro-N-{[4-(3,4-dichlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-6-fluorobenzamide](/img/structure/B2904074.png)
![N-({[(4-chlorobenzyl)oxy]imino}methyl)-1-(2-pyrimidinyl)-4-piperidinecarboxamide](/img/structure/B2904075.png)